molecular formula C8H16N4 B15240093 1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine

1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B15240093
M. Wt: 168.24 g/mol
InChI Key: QNPGPKPYSBGRCZ-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a dimethylaminoethyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in signaling pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylaminoethyl functionality, used in polymer chemistry.

    N,N-Dimethylaminoethyl chloride: Another compound with a dimethylaminoethyl group, used in organic synthesis.

Uniqueness: 1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine stands out due to its pyrazole ring structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, from drug development to material science.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H16N4/c1-7-6-12(10-8(7)9)5-4-11(2)3/h6H,4-5H2,1-3H3,(H2,9,10)

InChI Key

QNPGPKPYSBGRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN(C)C

Origin of Product

United States

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